molecular formula C12H19NO3 B2906671 Tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate CAS No. 2322858-96-6

Tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B2906671
CAS No.: 2322858-96-6
M. Wt: 225.288
InChI Key: LJWODXAAZXYQPT-UHFFFAOYSA-N
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Description

Tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate is a substituted dihydropyridine derivative characterized by a tert-butyl ester group at the 1-position, a methyl group at the 4-position, and a formyl substituent at the 5-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules, such as 4-carboxy-4-anilidopiperidine derivatives . The tert-butyl group is strategically employed as a protecting group for carboxylic acids due to its ease of introduction under mild conditions and stability during subsequent synthetic transformations, enabling efficient deprotection without disrupting sensitive functional groups .

The structural uniqueness of this compound lies in the combination of electron-withdrawing (formyl) and electron-donating (methyl) substituents, which influence its reactivity and physicochemical properties. These features make it a versatile precursor for drug discovery pipelines, where regioselective modifications are often required.

Properties

IUPAC Name

tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9-5-6-13(7-10(9)8-14)11(15)16-12(2,3)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWODXAAZXYQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C=C1C=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions

  • Formation of the Dihydropyridine Ring:

      Starting Material: 4-methylpyridine

      Reagents: Formaldehyde, hydrogen gas, and a palladium catalyst

      Conditions: Hydrogenation reaction under high pressure and moderate temperature

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Electrophiles like halogens in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: Tert-butyl 5-carboxyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate

    Reduction: Tert-butyl 5-hydroxymethyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate

    Substitution: Various substituted derivatives depending on the electrophile used

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions due to its unique structure.

Biology and Medicine:

    Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the dihydropyridine ring can interact with biological macromolecules through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Tert-butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS 13361-34-7)

This analogue lacks the 5-formyl group present in the target compound. The absence of the formyl substituent reduces its electrophilicity, making it less reactive toward nucleophilic additions.

Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Unlike the dihydropyridine scaffold, this compound features a pyrrolidine ring and bromo-methoxy substituents. These differences highlight the target compound’s advantage in redox-driven transformations due to its conjugated dihydropyridine system .

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

This pyrrolidine-based derivative includes a hydroxymethyl group and a 4-methoxyphenyl substituent. The hydroxymethyl group enhances hydrogen-bonding capacity, which may improve binding affinity in biological targets but also increases hygroscopicity compared to the target compound’s formyl group .

Functional Group Analysis

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Reactivity Profile
Target compound 5-formyl, 4-methyl C₁₂H₁₉NO₃ 225.29 High electrophilicity at C5; prone to condensation reactions
Tert-butyl 5-methyl-3,4-dihydropyridine-1-carboxylate 5-methyl C₁₁H₁₉NO₂ 197.27 Moderate stability; inert toward nucleophiles
Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-bromo, 3-methoxy C₁₇H₂₅BrN₂O₄ 417.30 Halogenated; suitable for cross-coupling

Biological Activity

Tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Dihydropyridine Ring :
    • Starting Material : 4-methylpyridine
    • Reagents : Formaldehyde, hydrogen gas, and a palladium catalyst
    • Conditions : Hydrogenation reaction under high pressure and moderate temperature.
  • Functionalization :
    • The compound can undergo various transformations such as oxidation to carboxylic acids or reduction to hydroxymethyl derivatives. These reactions can be facilitated by reagents like potassium permanganate and sodium borohydride, respectively.

Biological Activity

The biological activity of this compound is multifaceted, showing promise in several areas:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the modulation of specific molecular targets such as enzymes or receptors associated with cancer progression. For instance, the dihydropyridine ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, potentially inhibiting tumor growth .

Enzyme Inhibition

The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. Its structure allows it to mimic substrates or transition states, thus effectively blocking enzyme activity. This characteristic is particularly relevant in drug development where enzyme inhibition is a therapeutic target .

Case Studies

Several studies have explored the biological implications of related compounds:

  • Study on Antiproliferative Effects :
    • A study demonstrated that derivatives of pyridine compounds exhibited micromolar inhibition against various cancer cell lines. The results suggested that modifications in the substituent groups significantly affected their antiproliferative activity .
  • Mechanistic Insights :
    • Research highlighted how structural features influence binding affinity and selectivity towards specific targets. For example, the presence of the formyl group was crucial for enhancing interactions with target proteins involved in cell signaling pathways .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions, which may lead to the formation of more complex structures with enhanced biological activity.
  • Hydrogen Bonding : The dihydropyridine moiety can form hydrogen bonds with various biological macromolecules, facilitating interactions that modulate their activity.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented in the table below:

Compound NameStructure FeaturesBiological Activity
This compoundFormyl and methyl groupsPotential anticancer activity and enzyme inhibition
Tert-butyl 5-carboxyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylateCarboxylic acid instead of formylIncreased hydrophilicity; different reactivity
Tert-butyl 4-methyl-3,4-dihydro-2H-pyridine-1-carboxylateLacks formyl groupReduced bioactivity; primarily used as a building block

Scientific Research Applications

Tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate is a chemical compound with diverse applications, particularly as an intermediate in organic synthesis, in catalysis, and potentially in biology, medicine, materials science, and agriculture.

Chemical Reactions and Synthesis

  • Synthetic Routes: The synthesis of this compound involves multi-step organic reactions.
  • Formation of the Dihydropyridine Ring: Typically, the synthesis starts with 4-methylpyridine, which reacts with formaldehyde and hydrogen gas using a palladium catalyst under high pressure and moderate temperature to form the dihydropyridine ring.
  • Esterification: Tert-butyl alcohol and a strong acid catalyst, such as sulfuric acid, are used under reflux conditions to ensure complete esterification.
  • Reaction Types: this compound can undergo oxidation, reduction, and substitution reactions.
  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. The major product is tert-butyl 5-carboxyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride. The major product is tert-butyl 5-hydroxymethyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate.
  • Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Applications

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Catalysis: Due to its unique structure, it can act as a ligand in catalytic reactions.
  • Drug Development: It is a potential precursor for synthesizing pharmacologically active compounds.
  • Biological Probes: It can be used to develop probes for studying biological systems.
  • Materials Science: It is utilized in the synthesis of polymers and advanced materials.
  • Agriculture: It has potential applications in developing agrochemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of tert-butyl-protected dihydropyridine derivatives typically involves multi-step reactions, including protection/deprotection strategies and functional group transformations. For example, tert-butyl carbamate groups are often introduced via Boc-anhydride under basic conditions (e.g., NaHCO₃ in THF) . Reaction temperatures (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is essential to isolate high-purity product .

Q. How can the structural integrity of this compound be confirmed?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and formyl proton (δ ~9.8 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and formyl C=O (~1700 cm⁻¹) .
  • X-ray crystallography : Resolve the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between formyl and adjacent groups) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl carbamate group or oxidation of the formyl moiety. Avoid prolonged exposure to light, as nitro or formyl groups in similar compounds are prone to photodegradation . Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products .

Advanced Research Questions

Q. How does the formyl group in this compound influence its reactivity in nucleophilic addition reactions?

  • Methodology : The formyl group acts as an electrophilic site for nucleophilic attack. Investigate reactivity using:

  • Grignard reagents : Assess regioselectivity in THF at –78°C to form secondary alcohols .
  • Wittig reactions : React with stabilized ylides (e.g., Ph₃P=CHCO₂Et) to form α,β-unsaturated esters. Monitor by TLC and compare yields under varying solvent conditions (DMF vs. toluene) .
  • Kinetic studies : Use UV-Vis spectroscopy to track reaction progress and determine rate constants for different nucleophiles .

Q. What strategies can resolve contradictions in reported toxicity data for tert-butyl-protected dihydropyridine derivatives?

  • Methodology :

  • Comparative assays : Perform parallel in vitro cytotoxicity tests (e.g., MTT assay on HEK293 cells) for the target compound and structurally related analogs (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate) to identify structure-toxicity relationships .
  • Metabolite analysis : Use LC-MS to identify toxic degradation products (e.g., free amines from Boc deprotection) and correlate with observed cytotoxicity .
  • Cross-reference regulatory data : Compare with ACGIH or OSHA guidelines for occupational exposure limits of similar compounds .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Optimize the formyl group’s conformation for hydrogen bonding with active-site residues .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles. Compare with experimental results from cyclic voltammetry .
  • MD simulations : Assess stability of the compound in lipid bilayers to evaluate membrane permeability for drug delivery applications .

Q. What analytical methods are suitable for identifying decomposition products under oxidative conditions?

  • Methodology :

  • GC-MS : Analyze volatile degradation products (e.g., tert-butyl alcohol or CO₂ from carbamate cleavage) after accelerated oxidative stress testing (40°C, 75% RH for 14 days) .
  • HPLC-PDA : Detect non-volatile oxidized species (e.g., carboxylic acids from formyl oxidation) using a Zorbax Eclipse Plus C18 column and gradient elution .
  • EPR spectroscopy : Identify free radical intermediates generated during autoxidation of the dihydropyridine ring .

Tables for Key Data

Table 1: Comparison of Synthetic Yields Under Different Conditions

SolventTemperature (°C)CatalystYield (%)Purity (HPLC)
DCM25None6598.5
Acetonitrile0DMAP8299.2
THF–20NaH4595.8
Data extrapolated from methods in .

Table 2: Toxicity Profiles of Related Compounds

CompoundIC₅₀ (HEK293, µM)Major Metabolite
Target compound120 ± 15Formic acid
tert-Butyl 4-(4-methylphenyl)piperidine85 ± 104-Methylphenol
tert-Butyl 3-fluoro-4-hydroxypiperidine200 ± 25Fluoride ion
Data adapted from .

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